molecular formula C17H13N5O B7731220 2-[(4-methylquinazolin-2-yl)amino]-1H-quinazolin-4-one

2-[(4-methylquinazolin-2-yl)amino]-1H-quinazolin-4-one

Cat. No.: B7731220
M. Wt: 303.32 g/mol
InChI Key: NTTPCGFCDSVJQW-UHFFFAOYSA-N
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Description

2-[(4-methylquinazolin-2-yl)amino]-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylquinazolin-2-yl)amino]-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 4-methylquinazoline-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylquinazolin-2-yl)amino]-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which have been studied for their enhanced biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact mechanism involves binding to the active site of the enzyme, thereby blocking its activity and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methyl(quinazolin-4-yl)amino)acetic acid
  • 4-Hydroxy-2-quinolones
  • 3-Amino-2-methyl-quinazolin-4(3H)-ones

Uniqueness

Compared to these similar compounds, 2-[(4-methylquinazolin-2-yl)amino]-1H-quinazolin-4-one stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its specific structural features make it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2-9H,1H3,(H2,18,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTPCGFCDSVJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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